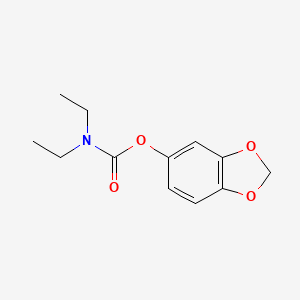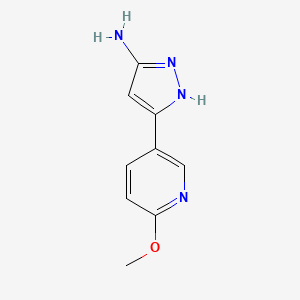
5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxypyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridin-3-ylmethanamine, is synthesized through the reaction of 6-methoxypyridine with formaldehyde and ammonia.
Cyclization to Form Pyrazole Ring: The intermediate is then subjected to cyclization reactions involving hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxypyridin-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(6-Methoxypyridin-3-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is explored for use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-ylmethanamine: A precursor in the synthesis of 5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Another compound with a similar methoxypyridine moiety.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrazole and methoxypyridine rings. This dual functionality enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-2-6(5-11-9)7-4-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) |
InChI Key |
ROENUZYKBZDJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


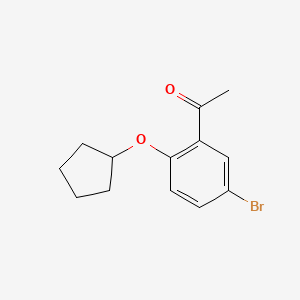

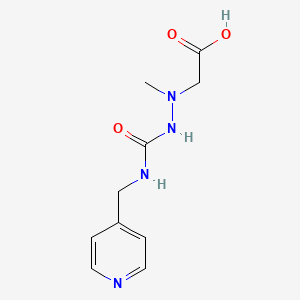
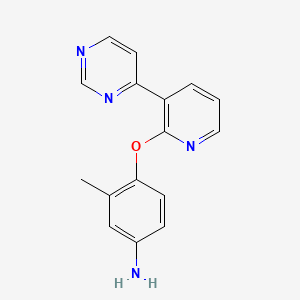
![Piperazine,1-[[5-(4-fluorophenoxy)-1-(2-methylpropyl)-1h-indazol-6-yl]carbonyl]-4-methyl-](/img/structure/B8488380.png)
![Tributyl[(methanesulfinyl)methyl]stannane](/img/structure/B8488382.png)
![3-{[(5-Methylthiophen-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B8488402.png)
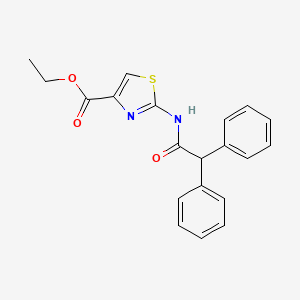


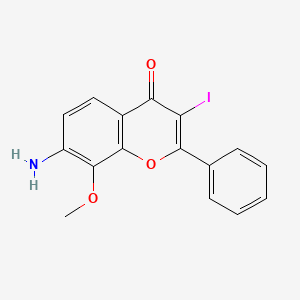
![3-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]-benzonitrile](/img/structure/B8488431.png)
![1-[1-(4-Methylphenyl)cyclopropyl]ethanone](/img/structure/B8488444.png)
